REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:7]=1[NH2:13].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:12][C:8]1[C:7]2[NH:13][CH2:2][CH2:3][CH2:4][O:5][C:6]=2[CH:11]=[CH:10][CH:9]=1 |f:1.2.3|
|
Name
|
2-(3-bromo-propoxy)-6-methyl-phenylamine
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
BrCCCOC1=C(C(=CC=C1)C)N
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by the filtration
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
WASH
|
Details
|
The organic layer was then washed with brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
followed by purification by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/ethyl acetate (11/1 to 4/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=C1NCCCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |